TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE
CAS No.: 144222-21-9
Cat. No.: VC11692225
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144222-21-9 |
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Molecular Formula | C18H26N2O2 |
Molecular Weight | 302.4 g/mol |
IUPAC Name | tert-butyl 4-[(benzylideneamino)methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,13,16H,9-12,14H2,1-3H3 |
Standard InChI Key | RLAULXFJLBPDKT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CN=CC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CN=CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic name, tert-butyl-4-((benzylideneamino)methyl)piperidine-1-carboxylate, reflects its core structure:
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Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.
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Boc group: A tert-butyloxycarbonyl moiety at the 1-position, commonly used to protect amines during synthesis.
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Benzylideneamino-methyl substituent: A Schiff base (–N=CH–) linked to a benzyl group at the 4-position, conferring potential bioactivity and chelating properties .
Molecular Formula and Weight
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Formula:
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Molecular weight: 300.4 g/mol (calculated).
Structural Analogues and Comparative Analysis
Comparisons with related piperidine derivatives highlight key structural and functional differences:
Compound Name | CAS Number | Key Substituents | Molecular Weight (g/mol) |
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tert-Butyl 4-methylenepiperidine-1-carboxylate | 159635-49-1 | Methylene group at 4-position | 197.27 |
tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | 782493-57-6 | Amino-oxoethyl group at 4-position | 242.31 |
Target compound | N/A | Benzylideneamino-methyl group | 300.4 |
The benzylideneamino group introduces aromaticity and potential for hydrogen bonding, distinguishing it from aliphatic analogues .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound can be synthesized via a multi-step approach:
Step 1: Boc Protection of Piperidine
Piperidine is treated with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to form tert-butyl piperidine-1-carboxylate. This step ensures amine protection for subsequent functionalization .
Step 3: Schiff Base Formation
The aminomethyl intermediate reacts with benzaldehyde under dehydrating conditions (e.g., molecular sieves or ) to form the benzylideneamino moiety. This step typically proceeds in anhydrous solvents like dichloromethane or tetrahydrofuran.
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 4-position requires careful control of reaction conditions.
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Schiff Base Stability: The imine bond is prone to hydrolysis, necessitating anhydrous environments and inert gas atmospheres during synthesis .
Physicochemical Properties
The benzylideneamino group increases molecular weight and polarity compared to simpler derivatives, likely elevating boiling points and altering solubility profiles .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CHCl). Poor solubility in water due to hydrophobic Boc and benzyl groups.
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Stability: Sensitive to acidic hydrolysis (Boc deprotection) and light-induced degradation of the imine bond. Long-term storage requires inert atmospheres and low temperatures .
Applications in Medicinal Chemistry
Biological Activity
The Schiff base moiety is associated with antimicrobial, anticancer, and enzyme-inhibitory activities. For example:
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Antimicrobial action: Analogous compounds exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Enzyme inhibition: Piperidine derivatives demonstrate up to 70% inhibition of DPP-IV at 10 µM concentrations, relevant for diabetes therapeutics.
Drug Discovery Intermediates
The compound serves as a precursor in synthesizing:
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Pim-1 kinase inhibitors: Critical for oncology research, targeting cancer cell proliferation.
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GPR119 agonists: Potential antidiabetic agents enhancing glucose-dependent insulin secretion.
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